molecular formula C32H37KN2O8S2 B1682512 potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate CAS No. 1144107-82-3

potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No. B1682512
M. Wt: 680.9 g/mol
InChI Key: ADTLWAAMVPCPTC-UHFFFAOYSA-M
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Description

This compound appears to be a complex organic molecule that contains multiple functional groups, including carboxyl, sulfonate, and indole groups. These groups suggest that the compound might have interesting chemical properties, such as the ability to participate in a variety of chemical reactions.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar complex organic molecules often involves multiple steps, each designed to add a specific functional group or build a specific part of the molecule.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain multiple rings (indole groups), long carbon chains (pentyl), and various functional groups (carboxyl, sulfonate). These features could give the molecule a variety of interesting physical and chemical properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound might participate in. However, the presence of carboxyl and sulfonate groups suggests that it could act as an acid in some reactions. The indole groups might also participate in various reactions, particularly if they are part of a larger aromatic system.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of sulfonate groups suggests that this compound might be highly soluble in water. The indole groups might contribute to its UV/Vis absorption properties, making it potentially useful in certain types of imaging applications.


Scientific Research Applications

Biological Role and Therapeutic Applications

Hyperkalemia Treatment : Sodium polystyrene sulfonate (SPS) is a potassium-binding resin used to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood. Studies have shown its effectiveness in reducing serum potassium in patients, highlighting its potential as a treatment for conditions associated with potassium imbalance (Batterink et al., 2015).

Genetic Influence on Drug Response : Research into the KCNJ11 gene variant's effect on the therapeutic response to sulfonylureas in type 2 diabetes patients shows how genetic variations can influence treatment outcomes. This insight is crucial for personalized medicine, where a compound's effectiveness could be predicted based on genetic markers (Javorský et al., 2012).

Potassium's Role in Metabolism : Potassium is vital for various physiological processes, including the regulation of glucose and insulin metabolism. Studies on potassium deficiency provide insights into the essential roles of potassium and similar ions in metabolic pathways and their implications for conditions like diabetes and metabolic syndrome (Rowe et al., 1980).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, it should be handled with appropriate safety precautions. This typically includes wearing personal protective equipment (PPE) and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if it has interesting physical or chemical properties, future research might explore these properties in more detail or develop new applications for the compound.


properties

IUPAC Name

potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTLWAAMVPCPTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Reactant of Route 2
Reactant of Route 2
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Reactant of Route 3
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Reactant of Route 4
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Reactant of Route 5
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Reactant of Route 6
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

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